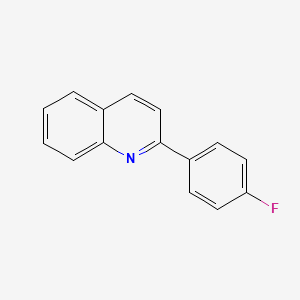
2-(4-Fluorophenyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Fluorophenyl)quinoline is a quinoline derivative characterized by the presence of a fluorophenyl group at the second position of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry .
Mecanismo De Acción
Target of Action
It’s worth noting that quinoline derivatives have been found to bind with high affinity to multiple receptors , which could potentially be the case for 2-(4-Fluorophenyl)quinoline.
Mode of Action
Quinoline derivatives are known to interact with their targets, leading to various biological activities . The specific interactions and resulting changes for this compound would need further investigation.
Biochemical Pathways
Quinoline derivatives have been reported to possess various biological activities, affecting multiple pathways
Pharmacokinetics
Pharmacokinetic analysis of similar compounds, such as 2-(4-fluorophenyl)imidazol-5-ones, has been conducted . These studies could provide a basis for understanding the potential pharmacokinetics of this compound.
Result of Action
Quinoline derivatives have been reported to exhibit various biological activities . The specific effects of this compound would need further investigation.
Action Environment
The synthesis of similar compounds has been reported to be influenced by environmental conditions . These studies could provide insights into the potential environmental influences on this compound.
Análisis Bioquímico
Biochemical Properties
Quinoline derivatives are known to participate in both electrophilic and nucleophilic substitution reactions .
Cellular Effects
Some quinoline derivatives have been found to inhibit VEGFR-2, a tyrosine kinase receptor that plays a crucial role in tumor angiogenesis .
Molecular Mechanism
Quinolines generally form salts with acids and can participate in both electrophilic and nucleophilic substitution reactions .
Metabolic Pathways
It has been suggested that 2-(4-Fluorophenyl)quinoline could be involved in the synthesis of pitavastatin, a potent cholesterol-lowering agent .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)quinoline typically involves the use of 4-fluoroaniline and quinoline derivatives as starting materials. One common method is the Friedländer synthesis, which involves the condensation of 4-fluoroaniline with a carbonyl compound in the presence of an acid catalyst . Another method is the Pfitzinger reaction, which involves the reaction of isatin with 4-fluoroaniline under basic conditions .
Industrial Production Methods: Industrial production of this compound often employs large-scale mechanochemical synthesis. This method involves the use of mechanochemical techniques, such as ball milling, to facilitate the reaction between 4-fluoroaniline and quinoline derivatives. This approach is environmentally friendly and offers high yields .
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-Fluorophenyl)quinoline undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Chlorine, bromine, acidic or basic conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Aplicaciones Científicas De Investigación
2-(4-Fluorophenyl)quinoline has a wide range of scientific research applications, including:
Comparación Con Compuestos Similares
2-Phenylquinoline: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-(4-Chlorophenyl)quinoline: Contains a chlorine atom instead of a fluorine atom, leading to variations in reactivity and biological activity.
2-(4-Methylphenyl)quinoline: Contains a methyl group instead of a fluorine atom, affecting its chemical and biological properties.
Uniqueness: 2-(4-Fluorophenyl)quinoline is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications .
Propiedades
IUPAC Name |
2-(4-fluorophenyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FN/c16-13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)17-15/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNDIMNIIXRFAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B2528145.png)
![2-(3,4-dimethoxyphenyl)-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2528147.png)
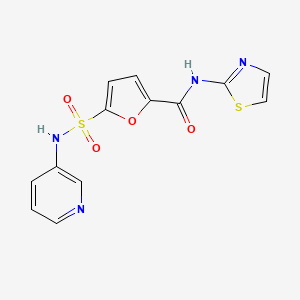
![1-[(4-Aminobutyl)sulfanyl]-2-bromobenzene](/img/structure/B2528153.png)
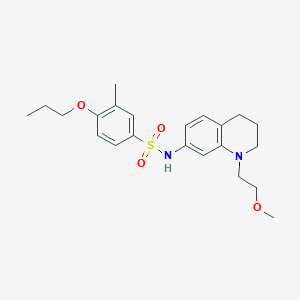
![1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(pyridin-4-yl)urea](/img/structure/B2528160.png)

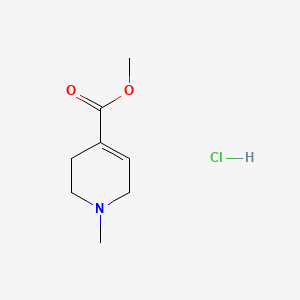
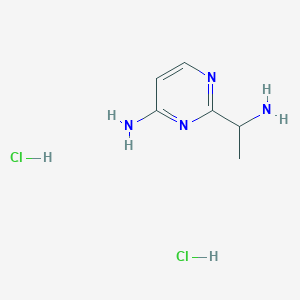
![N-(1,3-benzodioxol-5-yl)-6-[4-(4-fluorophenyl)piperazin-1-yl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2528164.png)
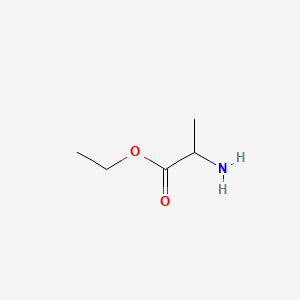
![3-({5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl}methyl)-1-(oxan-4-yl)urea](/img/structure/B2528166.png)
